BenchChemオンラインストアへようこそ!

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Lipophilicity CNS drug design Sigma receptor ligands

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide (CAS 1235269-56-3) is a synthetic small-molecule piperidine sulfonamide (molecular formula C₁₂H₂₀N₂O₂S₂; MW 288.43 g/mol). Its structure incorporates a piperidine ring N-substituted with a thiophen-3-ylmethyl group and a methanesulfonamide arm at the 4-position via a methylene linker.

Molecular Formula C12H20N2O2S2
Molecular Weight 288.42
CAS No. 1235269-56-3
Cat. No. B2682208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide
CAS1235269-56-3
Molecular FormulaC12H20N2O2S2
Molecular Weight288.42
Structural Identifiers
SMILESCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
InChIInChI=1S/C12H20N2O2S2/c1-18(15,16)13-8-11-2-5-14(6-3-11)9-12-4-7-17-10-12/h4,7,10-11,13H,2-3,5-6,8-9H2,1H3
InChIKeyUCFIWLNRAQHQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide (CAS 1235269-56-3): Core Identity and Structural Classification for Procurement Evaluation


N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide (CAS 1235269-56-3) is a synthetic small-molecule piperidine sulfonamide (molecular formula C₁₂H₂₀N₂O₂S₂; MW 288.43 g/mol). Its structure incorporates a piperidine ring N-substituted with a thiophen-3-ylmethyl group and a methanesulfonamide arm at the 4-position via a methylene linker . The compound belongs to a broader class of N-substituted piperidine sulfonamides that have been explored as sigma receptor ligands, orexin receptor antagonists, and enzyme inhibitors. Its defining pharmacophoric features—the thiophene bioisostere in place of a conventional phenyl ring, and the methanesulfonamide hydrogen-bond donor/acceptor pair—distinguish it from close benzyl- and arylsulfonamide analogs in terms of lipophilicity, electronic profile, and predicted target engagement .

Why N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide Cannot Be Replaced by Generic Piperidine Sulfonamide Analogs


Generic substitution of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide with a phenyl, furanyl, or extended alkylsulfonamide analog is inadvisable without explicit bridging data. The thiophen-3-ylmethyl moiety is not a simple bioisostere for benzyl; it introduces a sulfur atom that alters ring electronics (π-excessive heterocycle), lipophilicity, and metabolic soft-spot profile relative to phenyl [1]. The methanesulfonamide group provides a constrained hydrogen-bonding geometry (one donor, four acceptors) that differs from ethane- or propanesulfonamide homologs in both steric bulk and acidity . In sigma receptor ligand series, even minor N-substituent changes (benzyl vs. thienylmethyl) have produced >10-fold shifts in subtype selectivity [1]. Therefore, interchange with a close analog without matched-pair comparative data risks altering potency, selectivity, and ADME properties in ways that undermine experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide vs. Closest Analogs


Predicted Lipophilicity (cLogP) Advantage Over the Benzyl Analog for CNS Target Engagement

The target compound's predicted cLogP of 1.02 is approximately 0.5–0.8 log units lower than the estimated cLogP of its direct benzyl analog N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide (CAS 203663-01-8; estimated cLogP ≈ 1.5–1.8 based on the replacement of thiophene with phenyl and standard fragment-based calculations). This reduced lipophilicity falls within the optimal CNS drug-like range (cLogP 1–3) and may translate into lower non-specific tissue binding and reduced phospholipidosis risk compared with the more lipophilic benzyl congener .

Lipophilicity CNS drug design Sigma receptor ligands

Thiophene Ring Position Effect: 3-Thienyl vs. 2-Thienyl Regioisomer Comparison

The 3-thienylmethyl substituent on the piperidine nitrogen positions the sulfur atom meta to the methylene linker, creating a distinct electrostatic surface compared with the 2-thienylmethyl isomer (CAS not found but structurally defined). In sigma-1 receptor ligand series, the 3-thienyl regioisomer has been associated with improved σ₁/σ₂ selectivity relative to the 2-thienyl counterpart due to altered π-stacking geometry with the receptor's hydrophobic pocket [1]. While direct Ki values for this exact compound are not publicly available, class-level SAR indicates that the 3-thienyl orientation provides a differentiated binding vector compared with 2-thienyl and phenyl analogs [1].

Regioisomerism Binding selectivity Sigma receptors

Methanesulfonamide vs. Ethanesulfonamide Homolog: Hydrogen-Bond Donor Strength and Steric Profile

The methanesulfonamide group (pKa ~10–11 for the NH proton) is more acidic and sterically compact than the ethanesulfonamide homolog N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide (CAS 1235269-56-3 listed erroneously under ethane analog in some databases). The smaller methyl group minimizes steric clash in narrow binding pockets and preserves the lone hydrogen-bond donor capacity critical for target engagement . The ethanesulfonamide homolog introduces an additional methylene, increasing molecular volume by ~14 ų and shifting cLogP upward by ~0.5 units (estimated), which may reduce aqueous solubility and alter CYP-mediated metabolism .

Sulfonamide pharmacology Hydrogen bonding ADME prediction

Metabolic Stability Differentiation: Thiophene vs. Phenyl Bioisostere in Piperidine Sulfonamides

Thiophene-containing drug candidates often exhibit distinct CYP450 metabolic profiles compared with their phenyl counterparts. The thiophene ring is susceptible to S-oxidation (forming reactive sulfoxide/sulfone intermediates), whereas phenyl rings primarily undergo aromatic hydroxylation [1]. In matched molecular pair analyses across public ChEMBL data, replacement of phenyl by 3-thienyl resulted in an average 2- to 3-fold reduction in CYP3A4-mediated clearance for basic amine-containing compounds, though thiophene S-oxidation can introduce alternative clearance pathways [1]. This differential metabolic liability must inform in vitro ADME cascade design when selecting between the benzyl and thienylmethyl analogs.

Metabolic stability Thiophene metabolism CYP liability

Optimal Research and Industrial Application Scenarios for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide


Sigma-1 vs. Sigma-2 Receptor Subtype Selectivity Profiling

This compound, bearing the 3-thienylmethyl N-substituent, is suitable as a tool compound for sigma receptor subtype selectivity studies. Based on class-level SAR, the 3-thienyl orientation is associated with differentiated σ₁/σ₂ binding compared with 2-thienyl and benzyl analogs [1]. Researchers should use this compound in head-to-head radioligand displacement assays against well-characterized sigma ligands (e.g., (+)-pentazocine for σ₁, DTG for σ₂) to establish its selectivity fingerprint before advancing SAR campaigns.

CNS Penetration Assessment in Rodent Pharmacokinetic Studies

With a predicted cLogP of 1.02 and a TPSA of 86 Ų, this compound resides within favorable CNS drug-like space . It is appropriate for rodent brain-to-plasma ratio determination experiments, where its reduced lipophilicity relative to the benzyl analog (estimated ΔcLogP ≈ -0.5 to -0.8) may limit non-specific brain tissue binding and phospholipidosis . Pairwise comparison with the benzyl analog in cassette PK studies can quantify the lipophilicity-driven exposure difference.

Thiophene-Specific Reactive Metabolite Risk Assessment

The thiophene moiety introduces a potential for cytochrome P450-mediated S-oxidation to reactive sulfoxide intermediates [2]. This compound serves as a model substrate for developing trapping assays (e.g., glutathione or cyanide trapping in human liver microsomes) to assess thiophene bioactivation risk. Comparative studies with the benzyl analog will isolate the contribution of the heterocycle to reactive metabolite formation, informing safety derisking strategies for thiophene-containing lead series.

Quote Request

Request a Quote for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.